![molecular formula CH2Br2 B1599747 Dibromomethane-d2 CAS No. 22117-86-8](/img/structure/B1599747.png)
Dibromomethane-d2
Overview
Description
Dibromomethane-d2, also known as Methylene-d2 bromide, is a compound with the molecular formula CD2Br2 . It is a colorless liquid that is slightly soluble in water but very soluble in organic solvents . It contains copper as a stabilizer and has a molecular weight of 175.85 .
Synthesis Analysis
Dibromomethane is synthesized commercially from dichloromethane via bromochloromethane . The reaction is as follows:
6 CH2Cl2 + 3 Br2 + 2 Al → 6 CH2BrCl + 2 AlCl3 CH2Cl2 + HBr → CH2BrCl + HCl
The bromochloromethane product from either reaction can further react in a similar manner to produce dibromomethane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CD2Br2 .
Chemical Reactions Analysis
Dibromomethane is used in bromofunctionalizations of olefins, which are an important class of chemical transformations .
Physical And Chemical Properties Analysis
This compound has a vapor density of 5.9 (vs air), a vapor pressure of 34.9 mmHg at 20 °C, and a refractive index n20/D of 1.5381 (lit.) . It has a boiling point of 99 °C (lit.) and a density of 2.505 g/mL at 25 °C .
Scientific Research Applications
Pesticide Compounding and Fire Retardants
Dibromomethane is widely used in pesticide compounding due to its high efficiency, low residue, and broad-spectrum antibacterial properties. It is also used as a fire retardant, significantly reducing the heat release when polymers burn. Improved synthesis methods have been developed to enhance the production process of dibromomethane, involving the use of high purity HBr gas and acidic catalysts like AlCl3 (Xiao Guang, 2010).
Marine Biology Research
In marine biology, dibromomethane has been found to induce metamorphosis in sea urchin larvae. Research has shown that exposure to different concentrations of dibromomethane can achieve high metamorphic rates in sea urchins, suggesting its potential as a tool in marine biology studies (Y. Agatsuma et al., 2006).
Photodissociation Studies
Dibromomethane cations have been studied through photodissociation dynamics using ion velocity imaging and time-of-flight mass spectroscopy. These studies provide insights into the dissociation channels and energy distributions of dibromomethane cations, contributing to the understanding of its behavior under light exposure (Jianhua Huang et al., 2001).
Chemical Synthesis
Dibromomethane is used in the synthesis of functionalized phosphinates, phosphonates, and phosphates from P(O)-OH compounds and amines via C–N bond cleavage, showcasing its role in facilitating various chemical reactions (K. Zeng et al., 2016).
Analytical Chemistry
In analytical chemistry, dibromomethane is used as a precursor for characterizing absorption signatures of certain radical and charge-transfer complexes. Studies have highlighted its application in identifying and measuring radical species in solutions (S. Pal et al., 2011).
Environmental and Atmospheric Studies
Research on dibromomethane's interaction with hydroxyl radicals provides important data for atmospheric chemistry, particularly concerning its lifespan and ozone depletion potential. This is crucial for understanding its environmental impact and for regulatory purposes (De-qiang Zhang et al., 1997).
Safety and Hazards
Dibromomethane-d2 is harmful if inhaled and harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Future Directions
Mechanism of Action
Target of Action
Dibromomethane-d2, with the formula CD2Br2 , is a variant of dibromomethane where the hydrogen atoms are replaced by deuterium (heavy hydrogen)
Mode of Action
It’s known that the compound is prepared by reacting dibromomethane with sodium azide or potassium azide, and then extracting with heavy water (d2o) to obtain this compound . This process allows for isotopic labeling of the compound.
Biochemical Pathways
It’s worth noting that dibromomethane, the parent compound, is produced by marine algae
Action Environment
It’s known that the compound contains copper as a stabilizer , which may play a role in its stability.
properties
IUPAC Name |
dibromo(dideuterio)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFPHVGVWTDIP-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456532 | |
Record name | Dibromomethane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22117-86-8 | |
Record name | Dibromomethane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromomethane-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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